

Unveiling the Spectroscopic Signature of Geopyxin C: A Technical Guide

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Compound of Interest

Compound Name: Geopyxin C

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This technical guide provides a comprehensive overview of the spectroscopic data for **Geopyxin C**, a member of the geopyxin family of ent-kaurane diterpenoids. These compounds, isolated from the endolichenic fungal strains *Geopyxis aff. majalis* and *Geopyxis sp. AZ0066*, have garnered interest for their cytotoxic activities. This document presents a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Geopyxin C**, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Analysis

The structural elucidation of **Geopyxin C** was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Table 1: ^1H NMR Spectroscopic Data for Geopyxin C (as reported for Geopyxin A)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	1.83, 1.15	m	
2	1.57, 1.49	m	
3	1.21, 1.09	m	
5	1.88	m	
6	2.03, 1.95	m	
7	1.63, 1.43	m	
9	1.61	m	
11	2.19	d	12.0
11	1.95	d	12.0
13	2.97	br s	
14	1.90, 1.29	m	
17	5.01, 4.88	s	
18	1.05	s	
19	1.23	s	
20	1.13	s	

Note: Data corresponds to Geopyxin A as a representative of the class, given the available literature.

Table 2: ^{13}C NMR Spectroscopic Data for Geopyxin C (as reported for Geopyxin A)

Position	δC (ppm)
1	40.8
2	19.3
3	37.9
4	33.6
5	56.4
6	22.0
7	41.5
8	76.9
9	55.7
10	39.7
11	37.1
12	209.8
13	59.8
14	38.7
15	159.2
16	103.5
17	21.8
18	28.9
19	18.2
20	17.5

Note: Data corresponds to Geopyxin A as a representative of the class, given the available literature.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For the geopyxin family, including **Geopyxin C**, HRMS data would be acquired to confirm the molecular formula.

Expected HRMS Data for **Geopyxin C** (as Geopyxin A):

- Molecular Formula: $C_{20}H_{28}O_3$
- Calculated Mass: $[M+H]^+$ 317.2117
- Instrumentation: Typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance spectrometer operating at 500 MHz for 1H and 125 MHz for ^{13}C nuclei. Samples were dissolved in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.

1D NMR Experiments:

- 1H NMR: Standard proton spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
- ^{13}C NMR: Proton-decoupled carbon spectra were obtained to identify the chemical shifts of all carbon atoms in the molecule.

2D NMR Experiments:

- COSY (Correlation Spectroscopy): Used to establish 1H - 1H spin-spin coupling networks, identifying neighboring protons.

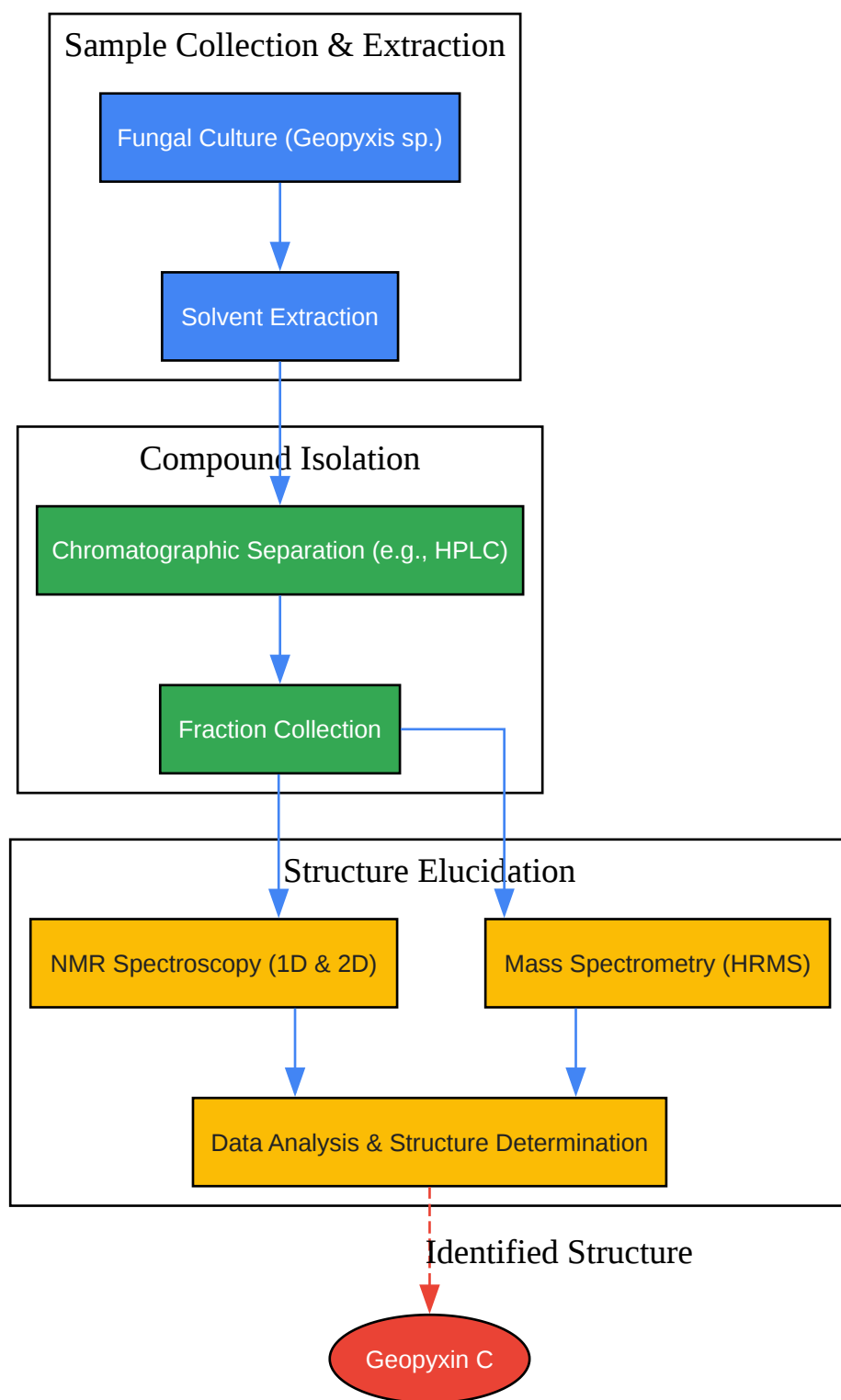
- HSQC (Heteronuclear Single Quantum Coherence): Employed to determine one-bond ^1H - ^{13}C correlations, assigning protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Utilized to identify long-range (2-3 bond) ^1H - ^{13}C correlations, which is critical for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Performed to determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

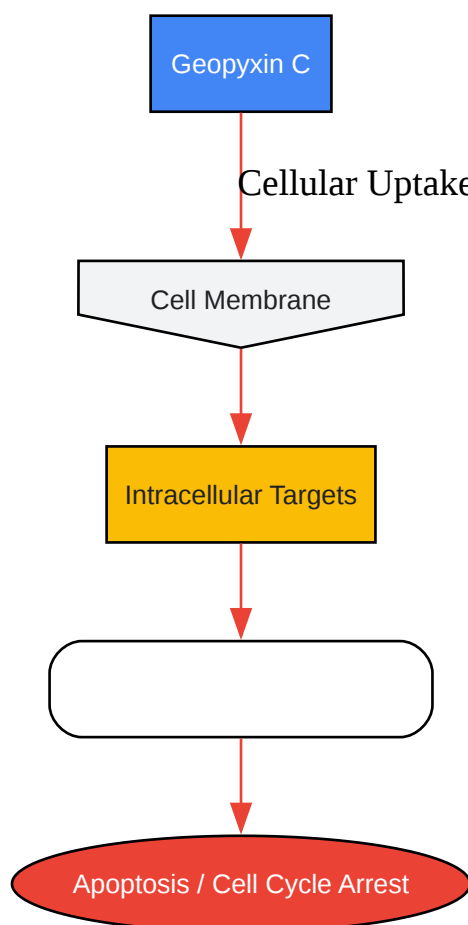
Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualizing Experimental Workflow and Biological Context

The following diagrams illustrate the general workflow for the isolation and characterization of Geopyxins and a conceptual representation of their cytotoxic mechanism.





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